Chiral Identity Verification: Optical Rotation Comparison Between (S)-(+)- and (R)-(-)-Enantiomers
The (S)-(+)-enantiomer exhibits a specific rotation of [α]22/D +47° (c = 2 in acetone), while the (R)-(-)-enantiomer shows [α]22/D -47° under identical conditions . This precise, opposite rotation allows for facile confirmation of enantiomeric identity and can be used to calculate enantiomeric excess in a sample, a critical parameter for procurement when stereochemical outcome is paramount.
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | [α]22/D +47° (c = 2 in acetone) for (S)-(+)-enantiomer |
| Comparator Or Baseline | [α]22/D -47° (c = 2 in acetone) for (R)-(-)-enantiomer (CAS 3205-33-2) |
| Quantified Difference | Difference of 94°; equal magnitude, opposite sign |
| Conditions | c = 2 in acetone, 22°C, D-line |
Why This Matters
For procurement, this guarantees the user is ordering the correct enantiomer and provides an immediate, quantitative method for verifying its identity and purity upon receipt.
